Hydroxychloroquine 3-Carbonitrile

Description

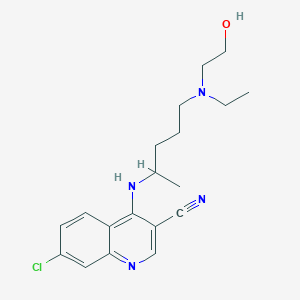

Structure

2D Structure

Properties

Molecular Formula |

C19H25ClN4O |

|---|---|

Molecular Weight |

360.9 g/mol |

IUPAC Name |

7-chloro-4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinoline-3-carbonitrile |

InChI |

InChI=1S/C19H25ClN4O/c1-3-24(9-10-25)8-4-5-14(2)23-19-15(12-21)13-22-18-11-16(20)6-7-17(18)19/h6-7,11,13-14,25H,3-5,8-10H2,1-2H3,(H,22,23) |

InChI Key |

NWEDUQNVRRUJKY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C#N)Cl)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Hydroxychloroquine 3 Carbonitrile

Retrosynthetic Analysis for the Design of Hydroxychloroquine (B89500) 3-Carbonitrile

A retrosynthetic analysis of Hydroxychloroquine 3-Carbonitrile (I) reveals several key disconnections. The primary disconnection severs the C-N bond between the quinoline (B57606) core and the chiral amino side chain, leading to a 4-aminoquinoline-3-carbonitrile (B2762942) intermediate (II) and the N-ethyl-N-(2-hydroxyethyl)pentan-1-amine side chain (III). This approach is logical as the formation of this bond is a common final step in the synthesis of many 4-aminoquinoline (B48711) drugs. nih.govnih.govyoutube.com

Further deconstruction of the 4-aminoquinoline-3-carbonitrile intermediate (II) can be envisioned through two main pathways. The first involves a disconnection of the quinoline ring itself, suggesting a cyclization reaction as the key bond-forming step. This could be achieved via established methods like the Friedländer or Combes quinoline syntheses. wikipedia.orgresearchgate.netresearchgate.netwikiwand.com For instance, a Friedländer approach would involve the condensation of a 2-amino-4-chlorobenzaldehyde (B1279505) or a related ketone with a compound providing the C2, C3, and C4 atoms of the quinoline ring, along with the nitrile group.

An alternative disconnection of intermediate (II) focuses on the introduction of the nitrile group at the C3 position of a pre-formed 4-amino-7-chloroquinoline scaffold. This suggests a direct C-H functionalization or a nucleophilic aromatic substitution on a suitably activated precursor.

The chiral side chain (III) can be retrosynthetically disconnected to simpler, commercially available starting materials such as 1-chloro-4-pentanone and 2-(ethylamino)ethanol. The synthesis of this side chain has been well-documented in the context of Hydroxychloroquine synthesis.

Targeted Synthetic Routes for 3-Carbonitrile Functionalization on the Quinoline Ring

Based on the retrosynthetic analysis, several forward synthetic strategies can be proposed for the construction of this compound. These routes primarily differ in the stage at which the 3-carbonitrile group is introduced.

Direct Functionalization Approaches on the Hydroxychloroquine Quinoline Core

Direct C-H cyanation of the quinoline ring of Hydroxychloroquine presents a highly atom-economical approach. While challenging due to the presence of multiple reactive sites, recent advances in transition-metal-catalyzed C-H activation could potentially enable the selective introduction of a nitrile group at the C3 position. Rhodium(III)-catalyzed C-H cyanation has been successfully applied to isoquinolines, offering a precedent for such transformations on related nitrogen heterocycles. acs.org However, the directing group ability of the existing substituents on the Hydroxychloroquine core would need to be carefully considered to achieve the desired regioselectivity.

Multi-Component Reactions for Quinoline-3-Carbonitrile Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and convergent strategy for the synthesis of complex heterocyclic scaffolds. A one-pot synthesis of quinoline-3-carbonitrile derivatives has been reported through the reaction of an appropriate aldehyde, ethyl cyanoacetate, a suitable ketone or enamine, and ammonium (B1175870) acetate. chemijournal.com Adapting this to the synthesis of the core of this compound could involve a reaction between 3-chloroaniline (B41212), a suitable dicarbonyl compound, and a cyanide source. The Combes quinoline synthesis, which involves the condensation of anilines with β-diketones, could also be modified to incorporate a nitrile precursor. wikipedia.orgresearchgate.netresearchgate.netwikiwand.com

A plausible MCR approach could involve the reaction of 3-chloroaniline with a β-keto nitrile or a related species to form the 7-chloro-4-hydroxyquinoline-3-carbonitrile (B3254920) intermediate. Subsequent chlorination of the 4-hydroxy group would yield 4,7-dichloroquinoline-3-carbonitrile, a key precursor for the attachment of the side chain.

Strategies for Stereoselective Synthesis of the 3-Carbonitrile Moiety

The synthesis of this compound as a single enantiomer is crucial, given the stereospecific nature of many biological interactions. The chirality resides in the amino side chain. The stereoselective synthesis of this side chain can be achieved using chiral starting materials or through asymmetric synthesis. For instance, chiral amino acids can be used as precursors to generate chirally defined side chains. nih.gov

Attaching a pre-synthesized chiral side chain to the 4-position of the 7-chloroquinoline-3-carbonitrile (B8813244) core is a common and effective strategy. This nucleophilic substitution reaction generally proceeds without racemization of the chiral center in the side chain. nih.govnih.gov

Alternatively, stereoselective reduction of a suitable ketimine precursor of the side chain could be employed. The use of chiral reducing agents or catalysts can afford the desired enantiomer with high selectivity. Zirconocene hydride has been shown to be effective in the stereoselective reduction of sulfinyl ketimines to produce chiral amines. acs.org

| Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as L-valine, to construct the chiral side chain. researchgate.netasianpubs.orgresearchgate.net | Availability of suitable chiral precursors. |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone or imine precursor of the side chain using chiral catalysts or reagents. | Catalyst efficiency and enantioselectivity. |

| Diastereomeric Resolution | Separation of a racemic mixture of the final compound or a key intermediate through the formation and separation of diastereomers. | Efficiency of separation and availability of resolving agents. |

Optimization of Reaction Conditions, Yields, and Purity for Scalable Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity, particularly for scalable synthesis. For the synthesis of the quinoline core via methods like the Friedländer or Combes reactions, key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time. Lewis acids such as In(OTf)₃ have been shown to be effective catalysts for the Friedländer annulation. wikipedia.org The use of microwave irradiation has also been reported to accelerate these reactions and improve yields.

For the nucleophilic substitution reaction to attach the side chain, optimization would involve screening different bases, solvents, and temperatures to maximize the yield and minimize side reactions. The purity of the final product can be enhanced through various chromatographic techniques.

| Reaction | Parameter to Optimize | Examples of Conditions | Potential Outcome |

| Quinoline Synthesis (Friedländer) | Catalyst, Solvent, Temperature | In(OTf)₃, solvent-free, 80-120 °C | Improved yield and selectivity |

| Side Chain Attachment | Base, Solvent, Temperature | K₂CO₃, DMF, 100-150 °C | Higher conversion and purity |

| Purification | Recrystallization, Chromatography | Ethanol/water, Silica gel column | High purity of the final compound |

Advanced Chemical Derivatization of the this compound Core

The nitrile group at the C3 position of this compound serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse library of new derivatives.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com This carboxylic acid can then be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, through standard transformations.

Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would afford the corresponding primary amine. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com This amino group can be further functionalized through acylation, alkylation, or sulfonylation reactions.

The nitrile group can also participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole rings, which are known to be important pharmacophores in medicinal chemistry.

Strategic Incorporations of Other Functional Groups onto the Molecule

The introduction of various functional groups onto the quinoline ring of chloroquine (B1663885) and hydroxychloroquine has been another avenue of investigation. For example, radical iodination of the C-3 position of chloroquine has been reported, indicating that this position is accessible for chemical modification. However, the direct introduction of a cyano group at this position on hydroxychloroquine, and the subsequent chemical behavior of the resulting "this compound," has not been detailed in the available literature.

Computational Chemistry and in Silico Approaches for Structure Activity Relationship Sar Studies of Hydroxychloroquine 3 Carbonitrile

Molecular Modeling and Docking Simulations for Putative Target Interactions

Molecular modeling and docking simulations are fundamental to predicting if and how a molecule might interact with a protein target. These techniques are crucial for generating initial hypotheses about a compound's potential biological activity.

Given that hydroxychloroquine (B89500) is known to interact with various proteins, including those involved in viral entry and replication, as well as immunological pathways, it is plausible to hypothesize that Hydroxychloroquine 3-Carbonitrile may engage with similar targets. nih.govnih.govnih.gov For instance, the main protease (Mpro) of SARS-CoV-2 has been a significant target for computational studies involving hydroxychloroquine and its derivatives. nih.govnih.gov

A hypothetical ligand-protein interaction profile for this compound with a target such as the SARS-CoV-2 main protease might reveal key interactions. The nitrogen of the quinoline (B57606) ring and the hydroxyl group of the side chain in the parent hydroxychloroquine are known to form hydrogen bonds. nih.gov The introduction of the electron-withdrawing carbonitrile group at the 3-position could modulate the electrostatic potential of the quinoline ring, potentially influencing π-π stacking interactions with aromatic residues like histidine and tyrosine within a target's binding pocket. nih.gov

Hypothetical Ligand-Protein Interactions of this compound with a Putative Viral Protease

| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) (Hypothetical) |

| His41 | π-π Stacking | 3.8 |

| Cys145 | Hydrogen Bond (with side chain OH) | 2.9 |

| Glu166 | Hydrogen Bond (with quinoline N) | 3.1 |

| Gln189 | van der Waals | 4.2 |

| Thr190 | van der Waals | 4.0 |

This table presents hypothetical data for illustrative purposes.

The binding mode describes the orientation and conformation of the ligand within the protein's active site. Docking algorithms can predict the most energetically favorable binding poses. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction. Lower binding energies typically suggest a more stable and potentially more potent interaction.

For this compound, we can hypothesize its binding affinity against a panel of putative targets and compare it to the parent compound. The addition of the carbonitrile group could either enhance or decrease binding affinity depending on the specific topology and electrostatic environment of the binding site. In some instances, the nitrile group could act as a hydrogen bond acceptor, potentially improving the binding affinity.

Hypothetical Binding Affinities of Hydroxychloroquine and its 3-Carbonitrile Derivative

| Compound | Putative Target | Docking Score (kcal/mol) (Hypothetical) |

| Hydroxychloroquine | SARS-CoV-2 Mpro | -6.8 |

| This compound | SARS-CoV-2 Mpro | -7.5 |

| Hydroxychloroquine | Angiotensin-Converting Enzyme 2 (ACE2) | -6.2 |

| This compound | Angiotensin-Converting Enzyme 2 (ACE2) | -6.5 |

This table presents hypothetical data for illustrative purposes. Negative values indicate favorable binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

To build a QSAR model, various molecular descriptors that quantify different aspects of a molecule's structure are calculated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, constitutional descriptors.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., LogP). researchgate.net

Once descriptors are calculated for a dataset of molecules (in this case, a hypothetical set of hydroxychloroquine analogs), a mathematical model can be developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov The model's predictive power is assessed through internal and external validation techniques. A statistically robust QSAR model, characterized by a high squared correlation coefficient (R²) and cross-validated R² (q²), could then be used to predict the theoretical activity of new compounds like this compound. longdom.org

Hypothetical QSAR Model for a Series of Hydroxychloroquine Analogs

| Parameter | Value (Hypothetical) |

| Number of Compounds in Training Set | 30 |

| Number of Compounds in Test Set | 8 |

| R² (Coefficient of Determination) | 0.85 |

| q² (Cross-validated R²) | 0.72 |

| F-statistic | 45.6 |

| Standard Error of Estimate | 0.28 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and reveal important conformational changes. nih.govaijr.org

For a hypothetical complex of this compound with a target protein, an MD simulation would be run for a duration of nanoseconds. Key parameters to analyze would include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD over time suggests that the complex is not undergoing major structural changes and that the ligand remains bound in a stable conformation.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site could suggest flexibility that may accommodate the ligand.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein, providing insight into the stability of key interactions.

The insights from MD simulations would be crucial in validating the docking results and providing a more realistic picture of the dynamic interactions between this compound and its putative biological targets.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Physicochemical Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules. researchgate.netreddit.com These calculations can elucidate the distribution of electrons and energy levels within a molecule, which are fundamental to its reactivity, stability, and interactions with biological targets. researchgate.netreddit.com For this compound, such calculations would involve optimizing its three-dimensional geometry and then computing various electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. reddit.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. rsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to electronic transitions and thus more reactive. rsc.orgresearchgate.net

For the parent molecule, hydroxychloroquine, DFT calculations have been performed to determine its FMO energies. Studies on HCQ and its metabolites provide reference values for these parameters. researchgate.net The introduction of a carbonitrile (-C≡N) group at the 3-position of the quinoline ring in this compound would be expected to significantly influence its electronic properties. The cyano group is a strong electron-withdrawing group. This property would likely lead to a lowering of both the HOMO and LUMO energy levels. The extent of this shift would determine the resulting HOMO-LUMO gap. Often, electron-withdrawing substituents lead to a smaller energy gap, potentially increasing the molecule's reactivity. rsc.org

Computational studies on other substituted quinolines have shown that the nature and position of substituents have a marked effect on the FMO energy levels and the resulting energy gap. rsc.orgnih.gov For instance, the synthesis and computational analysis of novel bis-quinolin-3-yl-chalcones demonstrated how different substituents modulate the electronic properties and reactivity parameters. rsc.org

Table 1: Calculated Quantum Chemical Parameters for Hydroxychloroquine and its Metabolites

| Parameter | Hydroxychloroquine (HCQ) | Desethylchloroquine (DCQ) | Bisdesethylchloroquine (BDCQ) |

| E_HOMO (eV) | -8.539 | - | - |

| E_LUMO (eV) | 2.169 | - | - |

| ΔE_GAP (eV) | 10.708 | 4.081 | 4.353 |

| Dipole Moment (Debye) | 5.531 | 6.41 | 6.55 |

| Ionization Potential (eV) | - | 5.67 | 5.92 |

| Electron Affinity (eV) | - | 1.59 | 1.57 |

| Data sourced from computational studies on hydroxychloroquine and its metabolites. Note that different computational methods and basis sets can yield varying results. researchgate.netlibretexts.org |

Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.netwolfram.com These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. libretexts.orgwolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow denote intermediate or near-neutral potential. libretexts.org

For hydroxychloroquine, MEP analysis reveals that negative potential zones are concentrated around the electronegative nitrogen and oxygen atoms, identifying them as likely sites for electrophilic interactions. reddit.comlibretexts.org The aromatic rings also exhibit negative potential. libretexts.org

The introduction of a 3-carbonitrile group would dramatically alter the MEP of this compound. The nitrogen atom of the cyano group is highly electronegative, which would create a strong new region of negative electrostatic potential at the 3-position of the quinoline ring. This would significantly influence the molecule's intermolecular interactions, such as hydrogen bonding and receptor binding. The strong electron-withdrawing nature of the cyano group would also affect the charge distribution across the entire quinoline ring system, potentially modulating the basicity of the ring nitrogen and the reactivity of other functional groups. Studies on other substituted quinolines confirm that substituents heavily influence the shape and values of the molecular electrostatic potential, thereby guiding molecular interactions. researchgate.net

Preclinical Mechanistic Investigations of Hydroxychloroquine 3 Carbonitrile at the Molecular and Cellular Level in Vitro

Investigation of Molecular Target Engagement and Modulatory Effects

Extensive searches of publicly available scientific literature and databases have yielded no specific data regarding the preclinical mechanistic investigations of Hydroxychloroquine (B89500) 3-Carbonitrile. The following sections outline the standard methodologies that would be employed for such investigations; however, it is crucial to note that no experimental results for this specific compound have been found.

Cell-Free Enzyme Inhibition Assays (e.g., specific proteinases, kinases)

No publicly available studies have been identified that assess the inhibitory activity of Hydroxychloroquine 3-Carbonitrile against specific proteinases, kinases, or other enzymes in cell-free assay systems. Consequently, there is no data, such as IC50 values, to present in a tabular format.

In Vitro Receptor Binding and Ligand Displacement Studies

There is currently no published research detailing the binding affinity of this compound for any specific receptors. Therefore, data on its receptor binding profile, including equilibrium dissociation constants (Kd) or inhibitor constants (Ki) from ligand displacement assays, is not available.

Theoretical Mechanisms of Intracellular pH Modulation and Organelle Alkalinization

While the parent compound, hydroxychloroquine, is known to be a weak base that can increase the pH of acidic intracellular organelles like lysosomes, no studies have been found that specifically investigate this property for this compound. Theoretical discussions or experimental data on its potential to induce organelle alkalinization are absent from the scientific literature.

Modulation of Cellular Signaling Pathways (e.g., in vitro cytokine production in cell lines)

No research has been published on the effects of this compound on cellular signaling pathways. There are no reports on its ability to modulate the production of cytokines or other signaling molecules in in vitro cell line models.

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Models)

Information regarding the cellular uptake mechanisms and the subcellular localization of this compound in any in vitro cell model is not available in the public domain.

Assessment of Molecular Interactions with Key Biomolecules

There are no published studies that have assessed the direct molecular interactions of this compound with key biomolecules such as DNA, RNA, or specific proteins.

DNA/RNA Interaction Studies and Binding Assays

In vitro studies have demonstrated that hydroxychloroquine can interact with nucleic acids, a characteristic that may contribute to its broader biological activities. These interactions are complex and appear to be dependent on the concentration of the drug and the specific nature of the nucleic acid sequence.

Research using single-molecule force spectroscopy and gel electrophoresis has revealed that hydroxychloroquine exhibits at least two distinct binding modes with double-stranded DNA (dsDNA). At lower concentrations, the binding is predominantly to the minor groove of the DNA helix. As the concentration of hydroxychloroquine increases, the binding mechanism shifts to intercalation, where the molecule inserts itself between the base pairs of the DNA. nih.gov

Further detailed spectroscopic and molecular dynamics simulation studies have explored the specificity of these interactions. It has been suggested that hydroxychloroquine preferentially binds to the minor groove of AT-rich regions of DNA, while its interaction with GC-rich sequences may occur at the major groove. science.gov

The interaction of hydroxychloroquine sulfate (B86663) (HCQS) with RNA has also been investigated using various biophysical techniques. These studies indicate that HCQS binds to RNA, with a preference for uridine- and cytidine-rich regions, primarily through groove binding. mdpi.com Isothermal titration calorimetry experiments have suggested that this binding process is entropically driven, likely due to the release of bound water molecules from the RNA groove upon drug binding. mdpi.com

Computational studies have also explored the interaction of hydroxychloroquine with enzymes that process nucleic acids. For instance, in silico docking studies have suggested that hydroxychloroquine can bind to human topoisomerase III-beta (TOP3B), an enzyme that can act on both DNA and RNA substrates. nih.gov This interaction is hypothesized to occur near the enzyme's catalytic pocket, potentially interfering with its function in viral replication. nih.gov

Protein Binding, Conformational Changes, and Aggregation Studies

Hydroxychloroquine's ability to bind to a variety of proteins is a key aspect of its preclinical profile, potentially underlying its diverse pharmacological effects. These interactions can lead to conformational changes in the target proteins and, in some contexts, may influence protein aggregation processes.

Protein Binding and Conformational Changes:

In silico and in vitro studies have identified several protein targets for hydroxychloroquine. A notable target, particularly in the context of its potential antiviral activity, is the Angiotensin-Converting Enzyme 2 (ACE2). nih.govnih.govnih.gov Molecular docking studies suggest that hydroxychloroquine binds to ACE2, and this interaction may be influenced by polymorphisms in the ACE2 protein. nih.gov The binding is proposed to occur at the interface of the two domains of ACE2, which could potentially interfere with the binding of viral proteins. nih.gov One study demonstrated that hydroxychloroquine directly inhibits the enzymatic activity of recombinant human ACE2 in a dose-dependent manner. nih.gov This study also suggested that the interaction of the SARS-CoV-2 spike protein with ACE2 could lead to conformational changes that partially reverse the inhibition caused by hydroxychloroquine. nih.gov

Another significant protein interaction is with the SARS-CoV-2 nucleocapsid (N) protein. Nuclear Magnetic Resonance (NMR) spectroscopy has shown that hydroxychloroquine specifically binds to both the N-terminal domain (NTD) and C-terminal domain (CTD) of the N protein, with dissociation constants (Kd) of 112.1 μM and 57.1 μM, respectively. nih.gov This binding was found to inhibit the N protein's interaction with nucleic acids. nih.gov

Molecular dynamics simulations have been used to study the stability of hydroxychloroquine in complex with various proteins. For example, simulations of the HCQ-Mpro (main protease of SARS-CoV-2) complex showed a stable interaction, with average Root Mean Square Deviation (RMSD) values comparable to the unbound protein, indicating a stable binding complex. researchgate.net These simulations also provide insights into residue-level conformational changes upon binding. researchgate.net

The following table summarizes the binding affinities of hydroxychloroquine with various protein targets as determined by in silico docking studies.

| Target Protein | Docking Score (kcal/mol) | Interacting Residues (Predicted) |

| ACE2 | -6.2 | Not specified |

| SARS-CoV-2 Mpro | -5.65 | Leu141, Ser144, His163 |

| Topoisomerase III-beta | -6.1 to -9.2 | Asp119, Asp384, Asp386 |

| α7 Nicotinic Acetylcholine Receptor | Not specified | Not specified |

| α1D-Adrenergic Receptor | Not specified | Not specified |

This table is generated from data found in computational studies and represents theoretical binding affinities. nih.govresearchgate.net

Protein Aggregation Studies:

The effect of hydroxychloroquine on protein aggregation is complex and appears to be context-dependent. While not a primary mechanism of action, its influence on cellular processes like autophagy can indirectly affect protein aggregate clearance.

Studies on the related compound chloroquine (B1663885) have shown that inhibition of autophagy can lead to the accumulation of protein aggregates. bdpsjournal.org In the context of hydroxychloroquine-induced myopathy, a known side effect, muscle biopsies have revealed the presence of curvilinear bodies, which are essentially aggregates of proteins and phospholipids (B1166683) within lysosomes. nih.gov This suggests that at high concentrations or with prolonged exposure, hydroxychloroquine's disruption of lysosomal function can lead to the buildup of protein aggregates. nih.gov

Conversely, in the context of neurodegenerative diseases like Alzheimer's, hydroxychloroquine has shown some potential benefits related to protein aggregation. One study found that hydroxychloroquine treatment could enhance the microglial clearance of amyloid-beta (Aβ1-42) and reduce the phosphorylation of tau protein in cell culture models. nih.gov Both Aβ plaques and neurofibrillary tangles (composed of hyperphosphorylated tau) are hallmarks of Alzheimer's disease.

Furthermore, hydroxychloroquine has been shown to inhibit the expression of certain extracellular matrix proteins like collagen type II and cartilage oligomeric matrix protein (COMP) in chondrocytes, which could be relevant in the context of diseases like osteoarthritis. researchgate.net

Challenges and Future Perspectives in the Academic Research of Hydroxychloroquine 3 Carbonitrile

Methodological Challenges in Novel Derivatization and Analytical Characterization

The synthesis of a novel derivative such as Hydroxychloroquine (B89500) 3-carbonitrile is fraught with potential challenges, from the initial chemical reactions to the final structural confirmation. The introduction of a carbonitrile (-CN) group onto the quinoline (B57606) ring of hydroxychloroquine would require careful consideration of synthetic strategy to ensure regioselectivity and to avoid unwanted side reactions.

Derivatization Challenges:

Traditional methods for introducing a nitrile group, such as the Sandmeyer or Rosenmund-von Braun reactions, often involve harsh conditions or toxic reagents that could be incompatible with the existing functional groups on the hydroxychloroquine molecule, particularly the hydroxyl group and the alkylamino side chain. acs.org Modern transition-metal-catalyzed C-H cyanation reactions offer a more direct approach, but can still present challenges in controlling the position of the cyanation on the quinoline ring. acs.org

The Friedländer annulation, a classic method for quinoline synthesis, offers high versatility but can be hampered by the instability of its precursors. nih.gov Other synthetic routes, such as the Doebner-von Miller reaction, may require harsh conditions that could degrade the starting materials. nih.gov Multicomponent reactions, while efficient in building molecular complexity, would require significant optimization to incorporate the specific structural elements of Hydroxychloroquine 3-carbonitrile. nih.govnih.gov

Analytical Characterization Hurdles:

Once synthesized, the structural confirmation of this compound would rely on a suite of analytical techniques, each with its own set of potential difficulties.

| Analytical Technique | Potential Challenges in Characterizing this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signal overlap between the protons on the quinoline core and the side chain can complicate spectral interpretation. The quadrupolar moment of the nitrogen atoms can lead to broadened signals. Concentration-dependent chemical shifts due to aromatic stacking interactions can also occur, further complicating analysis. uncw.eduresearchgate.net |

| Mass Spectrometry (MS) | The presence of multiple nitrogen atoms can lead to complex fragmentation patterns, making it difficult to piece together the structure from the mass spectrum. d-nb.info Derivatization might be necessary to improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | The basic nature of the amino groups can lead to peak tailing on standard silica-based columns. The selection of an appropriate mobile phase and column chemistry is crucial for achieving good separation and peak shape. researchgate.net |

| X-ray Crystallography | Obtaining a single crystal of sufficient quality for diffraction studies can be a significant challenge, as many complex organic molecules tend to form oils or amorphous solids. nih.gov |

A combination of one-dimensional and two-dimensional NMR techniques, such as COSY and HMQC, would be essential for unambiguously assigning all proton and carbon signals. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition. d-nb.info The inherent complementarity of NMR and MS would be crucial for a comprehensive characterization. nih.gov

Advancements in Computational Predictions for Guiding Novel Quinoline Derivatives Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering the ability to predict molecular properties and guide synthetic efforts before any "wet" lab work is undertaken. For a novel compound like this compound, computational methods can provide invaluable insights.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it can provide an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table of Computationally Predicted Properties and Their Significance:

| Predicted Property | Computational Method | Significance for Synthesis and Biological Activity |

| Optimized Molecular Geometry | DFT | Provides the most stable three-dimensional conformation of the molecule, which is crucial for understanding its potential interactions with biological targets. researchgate.net |

| HOMO-LUMO Energy Gap | DFT | A smaller energy gap suggests higher reactivity, which can inform the choice of reaction conditions. It can also be correlated with potential biological activity. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) Map | DFT | Visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict sites of reactivity for derivatization. |

| pKa Values | Quantum Mechanics (QM) | Predicts the ionization state of the molecule at different pH values, which is important for understanding its solubility, membrane permeability, and interactions with biological targets. d-nb.info |

| In Silico ADME/Tox Profiling | Various models | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule, helping to prioritize compounds with favorable drug-like properties. nih.gov |

By using these computational tools, researchers can screen a virtual library of potential this compound analogs and prioritize the most promising candidates for synthesis. This in silico approach can save significant time and resources compared to a purely experimental trial-and-error approach.

Integration of High-Throughput Screening and Multi-Omics Data in Mechanistic Studies (Hypothetical application to new in vitro findings)

Should initial in vitro studies of this compound reveal interesting biological activity, the next step would be to elucidate its mechanism of action. High-throughput screening (HTS) and multi-omics technologies offer powerful platforms for achieving this.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of a compound against a large number of biological targets, such as enzymes or receptors. researchgate.net For this compound, an HTS campaign could be designed to screen it against a panel of kinases, proteases, or other enzyme classes that are known to be involved in various diseases. This could help to identify its primary molecular target(s).

Multi-Omics Data Integration:

Multi-omics involves the comprehensive analysis of different types of biological molecules, such as genes (genomics), proteins (proteomics), and metabolites (metabolomics), from a biological system that has been treated with the compound of interest. By comparing the "omics" profiles of treated and untreated cells, researchers can gain a systems-level understanding of the compound's effects.

Hypothetical Application of HTS and Multi-Omics for this compound:

| Technology | Hypothetical Application | Potential Insights |

| High-Throughput Screening (HTS) | Screening against a panel of human kinases. | Identification of specific kinases that are inhibited by this compound, suggesting a potential role in cancer or inflammatory diseases. |

| Transcriptomics (RNA-Seq) | Analysis of gene expression changes in cells treated with the compound. | Identification of upregulated or downregulated genes and pathways, providing clues about the cellular processes that are affected. |

| Proteomics (Mass Spectrometry-based) | Quantitative analysis of protein expression changes. | Identification of changes in protein abundance that correlate with the observed biological effects, potentially revealing the compound's downstream targets. |

| Metabolomics (NMR and MS-based) | Analysis of changes in the cellular metabolome. | Identification of metabolic pathways that are perturbed by the compound, which could point to its mechanism of action. nih.gov |

By integrating the data from these different platforms, a comprehensive picture of the mechanism of action of this compound could be constructed. For example, if HTS identifies a particular kinase as a target, proteomics could then be used to confirm that the downstream substrates of that kinase are indeed affected.

Strategic Directions for Further Academic Exploration of Quinoline-Carbonitrile Chemistry and Its Theoretical Biological Implications

The hypothetical case of this compound serves as a launching point for considering broader strategic directions in the academic exploration of quinoline-carbonitrile chemistry.

Exploration of Novel Synthetic Methodologies:

There is a continuing need for the development of more efficient, selective, and environmentally friendly methods for the synthesis of functionalized quinolines. jptcp.com This includes the development of novel catalytic systems, the use of microwave-assisted synthesis, and the exploration of one-pot multicomponent reactions. jptcp.commdpi.com The ability to precisely install a carbonitrile group at various positions on the quinoline ring would open up new avenues for structure-activity relationship (SAR) studies.

Investigation of Novel Biological Targets:

While quinolines have a rich history as antimalarial and antibacterial agents, there is significant potential for them to be repurposed for other diseases. nih.govontosight.ai The unique electronic properties of the carbonitrile group could lead to novel interactions with biological targets that are not observed with other functional groups. Future research should focus on screening quinoline-carbonitrile libraries against a diverse range of targets, including those involved in cancer, viral infections, and neurodegenerative diseases.

Understanding Structure-Activity Relationships (SAR):

A systematic exploration of the SAR of quinoline-carbonitrile derivatives is crucial for optimizing their biological activity and drug-like properties. This would involve synthesizing a series of analogs with variations in the position of the carbonitrile group, the nature of the substituents on the quinoline ring, and the structure of any side chains. The biological data from these analogs, combined with computational modeling, would allow for the development of a predictive SAR model that could guide the design of more potent and selective compounds.

The theoretical biological implications of incorporating a carbonitrile group onto a quinoline scaffold are significant. The nitrile group is a versatile functional group that can participate in hydrogen bonding and other non-covalent interactions, and it can also be metabolized to other functional groups in vivo. ontosight.ai This versatility makes the quinoline-carbonitrile scaffold a promising starting point for the development of new therapeutic agents with novel mechanisms of action.

Q & A

Study Design and Experimental Validation

Basic Question: How should researchers design preclinical studies to evaluate the biological activity of Hydroxychloroquine 3-Carbonitrile? Methodological Answer: Preclinical studies should adopt a randomized, placebo-controlled design to isolate the compound's effects from confounding variables. For example, in vitro assays (e.g., enzyme inhibition or cell viability tests) require dose-response curves with concentrations spanning 2.5–20 mg/ml, as validated in isomer-specific studies . In vivo models should include sham-treated controls and standardized endpoints (e.g., pharmacokinetic parameters or biomarker quantification). Ensure blinding during data collection to minimize bias, as exemplified in COVID-19 trial protocols .

Advanced Question: How can researchers resolve contradictions between observational studies and randomized controlled trials (RCTs) assessing this compound’s efficacy? Methodological Answer: Contradictions often arise from unmeasured confounders in observational studies (e.g., patient comorbidities) or heterogeneous dosing regimens. To reconcile discrepancies:

Conduct a meta-analysis with stratification by study type, adjusting for covariates like baseline risk or co-administered drugs .

Use Bayesian adaptive trials to dynamically refine hypotheses based on emerging data, as seen in COVID-19 research .

Validate findings via mechanistic studies (e.g., binding affinity assays or gene expression profiling) to confirm biological plausibility .

Structural and Isomer-Specific Analysis

Basic Question: What techniques are essential for characterizing the structural purity of this compound? Methodological Answer: Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) to distinguish between enantiomers like (R)- and (S)-isomers, which exhibit divergent metabolic profiles . Pair this with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular integrity (>95% purity threshold) .

Advanced Question: How do isomer-specific differences impact the pharmacological profile of this compound? Methodological Answer: Isomers may differ in target binding kinetics or metabolic stability. For example:

- (R)-isomers show reduced insulin degradation rates in hepatic models compared to (S)-isomers .

- Use molecular docking simulations to predict stereoselective interactions with targets like ACE2 or cytochrome P450 enzymes .

- Validate findings in ex vivo organ models under controlled oxygen and pH conditions to mimic physiological variability .

Safety and Risk-Benefit Assessment

Basic Question: What safety protocols are critical for handling this compound in laboratory settings? Methodological Answer: Adhere to NIOSH/EN 166 standards for personal protective equipment (PPE), including nitrile gloves and face shields . Implement engineering controls (e.g., fume hoods) and validate compound stability under storage conditions (e.g., -20°C, desiccated) . Include acute toxicity assays (LD50) in preclinical phases, referencing FDA pharmacovigilance frameworks .

Advanced Question: How can researchers evaluate long-term cardiovascular risks associated with this compound in specific patient subgroups? Methodological Answer:

Use patient similarity networks (PSNs) to stratify cohorts by comorbidities (e.g., rheumatoid arthritis) and analyze cardiovascular mortality trends via Cox proportional hazards models .

Integrate real-world data (e.g., FAERS reports) to detect signals like methemoglobinemia or QT prolongation .

Conduct in vitro cardiotoxicity screens (e.g., hERG channel inhibition assays) to preempt clinical risks .

Data Integrity and Reporting Standards

Basic Question: What guidelines ensure accurate data collection in this compound trials? Methodological Answer: Follow ISO 8601 date formatting and predefined codes (ND = Not Done, NK = Not Known) for missing data . Use standardized case report forms (CRFs) with dual-entry validation to minimize transcription errors . Train personnel on Good Clinical Practice (GCP) principles for consistent data interpretation .

Advanced Question: How should researchers address missing or conflicting data in multicenter trials? Methodological Answer:

Apply multiple imputation techniques (e.g., MICE algorithm) for missing data, assuming missing-at-random mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.